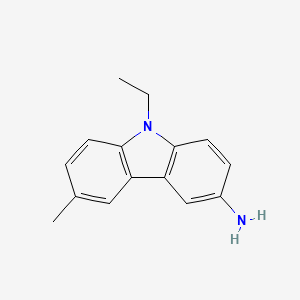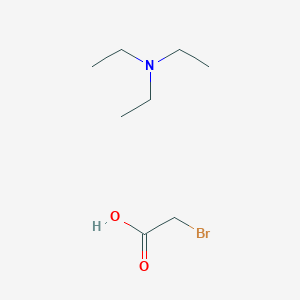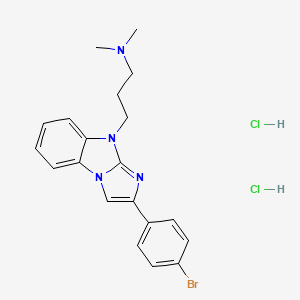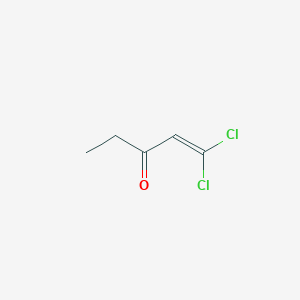![molecular formula C18H22N2 B14680529 (E)-Bis[1-(4-methylphenyl)ethyl]diazene CAS No. 32234-13-2](/img/structure/B14680529.png)
(E)-Bis[1-(4-methylphenyl)ethyl]diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis[1-(4-methylphenyl)ethyl]diazene is an organic compound characterized by the presence of two 1-(4-methylphenyl)ethyl groups connected by a diazene (N=N) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis[1-(4-methylphenyl)ethyl]diazene typically involves the coupling of 1-(4-methylphenyl)ethylamine with a suitable diazotizing agent. One common method is the reaction of 1-(4-methylphenyl)ethylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then coupled with another molecule of 1-(4-methylphenyl)ethylamine under basic conditions to form the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis[1-(4-methylphenyl)ethyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the diazene linkage can yield the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
(E)-Bis[1-(4-methylphenyl)ethyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Bis[1-(4-methylphenyl)ethyl]diazene involves its interaction with molecular targets through the diazene linkage. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with various biological pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Similar in structure but with phenyl groups instead of 1-(4-methylphenyl)ethyl groups.
Hydrazobenzene: Contains a hydrazine linkage (N-N) instead of a diazene linkage (N=N).
Benzidine: Contains two benzene rings connected by a hydrazine linkage.
Uniqueness
(E)-Bis[1-(4-methylphenyl)ethyl]diazene is unique due to the presence of the 1-(4-methylphenyl)ethyl groups, which impart distinct steric and electronic properties compared to other similar compounds
Propiedades
Número CAS |
32234-13-2 |
|---|---|
Fórmula molecular |
C18H22N2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
bis[1-(4-methylphenyl)ethyl]diazene |
InChI |
InChI=1S/C18H22N2/c1-13-5-9-17(10-6-13)15(3)19-20-16(4)18-11-7-14(2)8-12-18/h5-12,15-16H,1-4H3 |
Clave InChI |
GFFQDLHSHPXDST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)N=NC(C)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)


![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)

![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)

![ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene](/img/structure/B14680491.png)


![(2S)-2-[(8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B14680505.png)
![N,N-dimethyl-4-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]aniline](/img/structure/B14680506.png)


